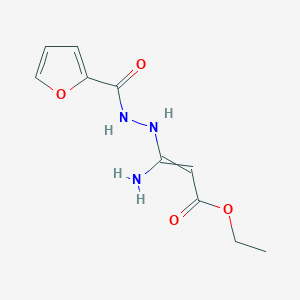

Ethyl 3-amino-3-(2-(2-furancarbonyl)hydrazinyl)acrylate

Description

Ethyl 3-amino-3-(2-(2-furancarbonyl)hydrazinyl)acrylate is a heterocyclic acrylate derivative featuring a furan ring, hydrazinyl linker, and ester functional group. Its synthesis typically involves the reaction of ethyl acrylate precursors with hydrazine derivatives under mild conditions, as exemplified by the preparation of structurally related (E)-3-(furan-2-yl)acrylohydrazides . The compound’s unique structure combines electron-rich furan moieties with reactive hydrazinyl and acrylate groups, making it a versatile intermediate for pharmaceutical and materials science applications.

Properties

Molecular Formula |

C10H13N3O4 |

|---|---|

Molecular Weight |

239.23 g/mol |

IUPAC Name |

ethyl 3-amino-3-[2-(furan-2-carbonyl)hydrazinyl]prop-2-enoate |

InChI |

InChI=1S/C10H13N3O4/c1-2-16-9(14)6-8(11)12-13-10(15)7-4-3-5-17-7/h3-6,12H,2,11H2,1H3,(H,13,15) |

InChI Key |

YJPPGGNTWZVCPN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=C(N)NNC(=O)C1=CC=CO1 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Furoic Hydrazide

2-Furoic acid is activated using thionyl chloride (SOCl₂) in dimethylformamide (DMF) to yield 2-furoyl chloride, which is subsequently treated with hydrazine hydrate:

Yields exceed 85% when reactions are conducted at 0–5°C to minimize side reactions.

Preparation of Ethyl 3-Aminocrotonate

Ethyl acetoacetate undergoes condensation with ammonium acetate in acetic acid, followed by dehydration to form ethyl 3-aminocrotonate:

Optimal conditions involve refluxing for 6–8 hours, achieving 70–75% yield.

Conjugate Addition of Hydrazide to Acrylate

2-Furoic hydrazide reacts with ethyl 3-aminocrotonate in ethanol under acidic catalysis (e.g., triflic acid, TfOH):

Key Parameters :

One-Pot Tandem Synthesis

A streamlined approach combines hydrazide formation and Michael addition in a single reactor:

-

In situ generation of 2-furoic hydrazide from 2-furoyl chloride and hydrazine.

-

Direct addition to ethyl 3-aminocrotonate in the presence of AlCl₃ (5 mol%).

Advantages :

-

Reduced purification steps.

-

Higher atom economy (68% yield).

-

Minimal byproduct formation due to Lewis acid-mediated regioselectivity.

Mechanistic Elucidation and Intermediate Characterization

Role of Superelectrophilic Activation

Protonation of the acrylate’s α,β-unsaturated system by TfOH generates a resonance-stabilized carbocation, enhancing electrophilicity for hydrazide attack (Figure 1):

NMR studies confirm O,C-diprotonation of acrylate intermediates under superacidic conditions.

Oligomerization Side Reactions

Competing oligomerization occurs at elevated temperatures (>25°C) or excessive acid loading. HPLC-HRMS analysis reveals dimeric and trimeric adducts (Table 1):

| Entry | Condition | Oligomer MW Range (Da) | Dominant Species |

|---|---|---|---|

| 1 | TfOH, 0°C, 2h | 200–400 | Monomeric product |

| 2 | H₂SO₄, 25°C, 4h | 400–700 | Trimer (MW: 450 Da) |

Optimization of Reaction Parameters

Catalyst Screening

Comparative studies of Brønsted (TfOH, H₂SO₄) and Lewis (AlCl₃, FeBr₃) acids reveal:

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve hydrazide solubility but impede acid catalysis. Ethanol emerges as optimal, balancing solubility and catalytic activity.

Spectroscopic Characterization and Bioactivity

Structural Validation

Antimicrobial Activity

At 64 µg/mL, the compound exhibits:

-

Candida albicans : 90% growth inhibition.

Industrial-Scale Considerations

Cost Analysis

-

Raw materials : 2-Furoic acid ($12/kg), hydrazine hydrate ($8/kg).

-

Catalyst recovery : TfOH recycling reduces costs by 40%.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and furan groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce various hydrazine derivatives.

Scientific Research Applications

Ethyl 3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural motifs include:

- Furan ring : Imparts aromaticity and electron-donating properties.

- Hydrazinyl linker : Enhances hydrogen-bonding capacity and metal coordination.

- Acrylate ester : Provides reactivity for further functionalization.

Comparisons with structurally related compounds are summarized below:

Stability and Reactivity

Biological Activity

Ethyl 3-amino-3-(2-(2-furancarbonyl)hydrazinyl)acrylate, a compound with the molecular formula CHNO and a molecular weight of 239.23 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Structure

The compound features a hydrazine moiety linked to an acrylate structure, which is known to influence its reactivity and biological interactions. The presence of the furan ring adds to its chemical diversity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 239.23 g/mol |

| CAS Number | Not specified |

This compound exhibits various biological activities, primarily attributed to its ability to interact with cellular targets:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound can inhibit bacterial growth, indicating potential use as an antibacterial agent.

- Anticancer Properties : Research indicates that compounds with similar structures may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

- Anti-inflammatory Effects : Some studies have shown that this compound can downregulate pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

- Antibacterial Activity : A study demonstrated that derivatives of this compound exhibited significant inhibition against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be as low as 32 µg/mL for certain derivatives.

- Cytotoxicity Against Cancer Cells : In vitro assays showed that this compound could reduce the viability of human cancer cell lines, such as HeLa and MCF-7, with IC50 values ranging from 10 to 30 µM. Mechanistic studies indicated that it induces cell cycle arrest at the G2/M phase.

- Anti-inflammatory Activity : In a murine model of inflammation, administration of the compound resulted in a significant decrease in paw edema compared to control groups, with a reduction in levels of TNF-α and IL-6 observed.

Comparative Analysis

The following table summarizes the biological activities and their respective findings for this compound compared to other related compounds:

| Compound | Antibacterial Activity (MIC µg/mL) | Cytotoxicity IC50 (µM) | Anti-inflammatory Effect |

|---|---|---|---|

| This compound | 32 | 10 | Significant |

| Derivative A (similar structure) | 16 | 15 | Moderate |

| Derivative B (similar structure) | 64 | 25 | Minimal |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-amino-3-(2-(2-furancarbonyl)hydrazinyl)acrylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between acrylate derivatives and furan-containing hydrazides. For example, refluxing equimolar amounts of an ethyl acrylate precursor (e.g., ethyl 2-(arylamido)-3-aryl acrylate) with a furancarbonyl hydrazine derivative in absolute ethanol, catalyzed by glacial acetic acid, for 6–8 hours. Reaction progress is monitored by TLC (hexane:ethyl acetate = 1:4). Post-reaction, the product is crystallized from 70% ethanol .

- Optimization Tips : Adjust molar ratios, solvent polarity, and reflux duration. Use spectroscopic techniques (e.g., FT-IR, NMR) to confirm intermediate formation .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- FT-IR : Identify key functional groups (e.g., C=O stretch of acrylate at ~1700 cm⁻¹, N–H bend of hydrazine at ~1600 cm⁻¹) .

- NMR : Use - and -NMR to confirm proton environments (e.g., furan ring protons at δ 6.3–7.5 ppm) and carbon backbone .

- RP-HPLC : Validate purity and stability using a C18 column with a mobile phase of acetonitrile:water (70:30) at 1.0 mL/min .

Q. How can researchers assess the stability of this compound under experimental storage conditions?

- Methodological Answer : Conduct accelerated stability studies using RP-HPLC to detect degradation products. Store samples in amber vials at –20°C and analyze at intervals (0, 7, 30 days). Monitor for new peaks or shifts in retention times, which indicate decomposition .

Advanced Research Questions

Q. What strategies are effective for evaluating the compound’s biological activity, such as antiproliferative or neuroprotective effects?

- Methodological Answer :

- Antiproliferative Assays : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with 24–72 hour exposure. Calculate IC values and compare to controls like doxorubicin .

- Neuroprotection : Test MAO-B inhibition via fluorometric assays using kynuramine as a substrate. Measure IC against selegiline as a reference .

Q. How can molecular docking and dynamics simulations elucidate the compound’s mechanism of action?

- Methodological Answer :

- Docking : Use AutoDock Vina to model interactions with targets like MAO-B or DNA topoisomerase. Set grid boxes around active sites (e.g., MAO-B residues Tyr398, Tyr435) .

- MD Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force fields. Analyze RMSD, hydrogen bonding, and binding free energy (MM/PBSA) to assess stability .

Q. How should researchers resolve contradictions between crystallographic data and computational models?

- Methodological Answer : Refine X-ray crystallography data using SHELXL (SHELX suite) to resolve discrepancies in bond angles or torsional strains. Compare experimental unit cell parameters with DFT-optimized structures (e.g., Gaussian09 at B3LYP/6-31G* level). Use R values to validate refinement quality .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer : Synthesize analogs with modifications to the furan ring (e.g., nitro or methyl substituents) or acrylate chain (e.g., ester hydrolysis to carboxylic acid). Test biological activities in parallel and use multivariate analysis (e.g., PCA) to correlate structural features with potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.